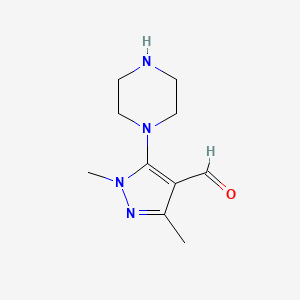
1,3-Dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of other chemical compounds and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde is not fully understood. However, studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have excellent electron transport properties, making it an ideal candidate for use in OLEDs.
Biochemical and Physiological Effects:
Studies have shown that 1,3-Dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde has a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have antioxidant and anti-inflammatory properties. This compound has also been shown to have excellent electron transport properties, making it an ideal candidate for use in OLEDs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-Dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde in lab experiments is its high yield and purity. This compound has been optimized for high yield and purity, making it a reliable method for the production of this compound. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, making it important to use caution when handling this compound.
Zukünftige Richtungen
There are a number of future directions for research on 1,3-Dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde. One potential direction is the further study of its anti-cancer properties. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, making it a promising candidate for further research. Another potential direction is the further study of its electron transport properties for use in OLEDs. This compound has been shown to have excellent electron transport properties, making it an ideal candidate for use in OLEDs. Additionally, further research could be done to explore the potential applications of this compound in other fields, such as materials science and pharmaceuticals.
Synthesemethoden
The synthesis of 1,3-Dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde involves the reaction of 1,3-dimethyl-5-piperazin-1-ylpyrazole with 4-formylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 1,3-Dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde. This synthesis method has been optimized for high yield and purity, making it a reliable method for the production of this compound.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, making it a promising candidate for further research.
In the field of materials science, 1,3-Dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde has been studied for its potential use in the production of organic light-emitting diodes (OLEDs). This compound has been shown to have excellent electron transport properties, making it an ideal candidate for use in OLEDs.
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-8-9(7-15)10(13(2)12-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZUHKMTJGCHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2CCNCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


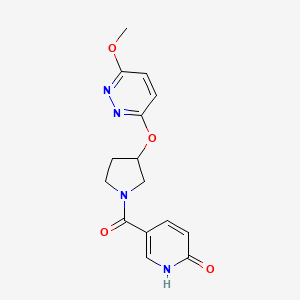
![4-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2649026.png)
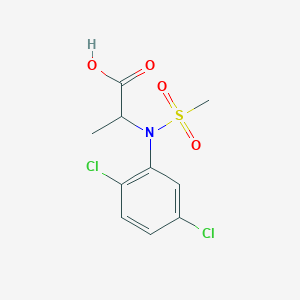
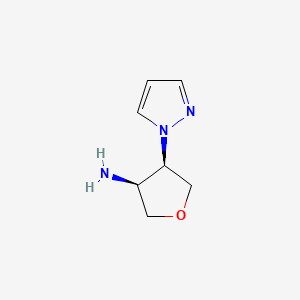
![1-(3,4-Dimethoxyphenyl)-2-((2-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2649033.png)
![3-benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2649034.png)
![2-[3-(Dimethylamino)oxetan-3-yl]acetic acid](/img/structure/B2649035.png)

![N-[(2-ethoxyphenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2649037.png)
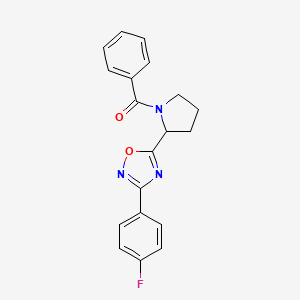
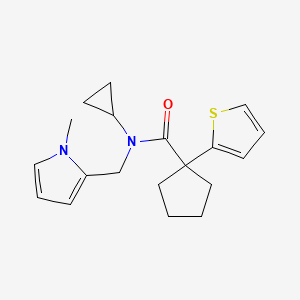
![exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B2649043.png)
![Methyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2649045.png)